molecular formula C7H12ClN3O2 B612961 (2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride CAS No. 200927-06-6

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride

Cat. No.: B612961
CAS No.: 200927-06-6
M. Wt: 205.64
InChI Key: QQCAMJPAJDEDCG-FYZOBXCZSA-N
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Description

N-Methyl-D-Histidine Hydrochloride is a chemical compound with the empirical formula C7H12ClN3O2 and a molecular weight of 205.64. It is a derivative of histidine, an essential amino acid, and is often used in biochemical research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-D-Histidine Hydrochloride typically involves the methylation of histidine. The process begins with the protection of the amino and carboxyl groups of histidine, followed by the selective methylation of the imidazole ring. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of N-Methyl-D-Histidine Hydrochloride is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves the use of large-scale reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Histidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N-Methyl-D-Histidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-D-Histidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity and influence biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Histidine: The parent compound from which N-Methyl-D-Histidine Hydrochloride is derived.

    N-Acetyl-Histidine: Another derivative of histidine with different functional groups.

    Methyl-Histidine: A similar compound with methylation at different positions.

Uniqueness

N-Methyl-D-Histidine Hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in studies requiring precise modulation of histidine-related pathways.

Properties

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCAMJPAJDEDCG-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718688
Record name N-Methyl-D-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200927-06-6
Record name N-Methyl-D-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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